molecular formula C18H22N6O B2798567 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2320641-72-1

4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2798567
CAS No.: 2320641-72-1
M. Wt: 338.415
InChI Key: GWFLIZREJVVUNX-UHFFFAOYSA-N
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Description

4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine moiety, which is known for its significant biological activities, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . Another approach includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, ZnCl2 catalysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit multiple kinases and induce apoptosis in cancer cells makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-12-13(2)20-10-23-18(12)25-9-14-4-7-24(8-5-14)17-15-3-6-19-16(15)21-11-22-17/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLIZREJVVUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3C=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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